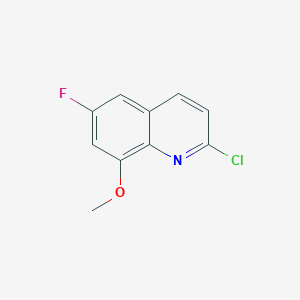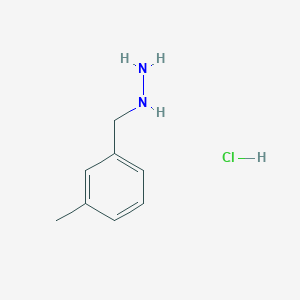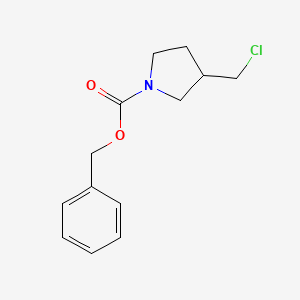
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester
Vue d'ensemble
Description
“3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester” is a chemical compound with the CAS Number: 476474-01-8. Its molecular weight is 253.73 and its IUPAC name is benzyl 3-(chloromethyl)-1-pyrrolidinecarboxylate . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for “3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester” is 1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester” is a light yellow liquid . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Kinetic Resolution and Chiral Induction
- The compound has been used in the kinetic resolution of racemic secondary benzylic alcohols. This process is facilitated by Pyridine-3-carboxylic anhydride (3-PCA), which acts as a coupling reagent, and has shown efficiency in producing optically active carboxylic esters with high enantiomeric excesses. This process is significant in the synthesis of chiral molecules (Shiina et al., 2012).
Synthesis of Pyrrolidine Derivatives
- It has been involved in the synthesis of pyrrolidine derivatives, demonstrating its versatility in organic synthesis. This includes the creation of various pyrrolidine structures through different synthetic routes (Andrews et al., 2003).
Structural and Electronic Properties Studies
- The compound has been studied for its structural and electronic properties. Computational analyses, like semi-empirical PM3 methods, have been applied to understand its characteristics, providing insights into the effects of structural changes on these properties (Hameed, Ibrahim, & Elhaes, 2007).
Synthesis of Carboxylic Esters
- It serves as a critical component in the synthesis of carboxylic esters, demonstrating its utility in esterification reactions. This application is fundamental in the production of various ester compounds (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).
Role in Photorelease Studies
- The compound is used in photorelease studies. It has been involved in the synthesis of photocleavable protecting groups for carboxylic acids, which is crucial for controlled release applications (Soares, Hungerford, Costa, & Gonçalves, 2015).
Medicinal Chemistry Applications
- In the field of medicinal chemistry, it has been used in the synthesis of enantiomers for specific medical applications. This includes the creation of compounds with potential therapeutic interest (Tamazawa et al., 1986).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMTYWDGXMOXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696035 | |
| Record name | Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester | |
CAS RN |
476474-01-8 | |
| Record name | Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



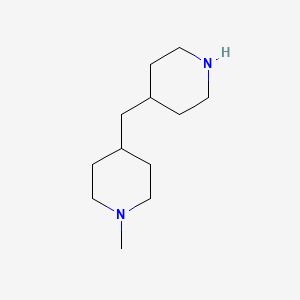
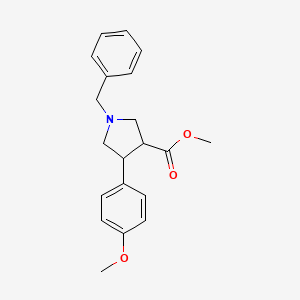
![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)
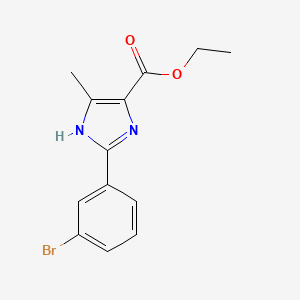
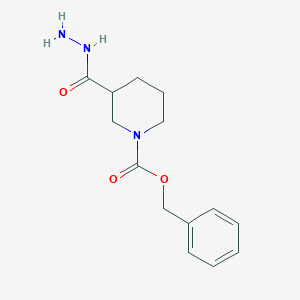

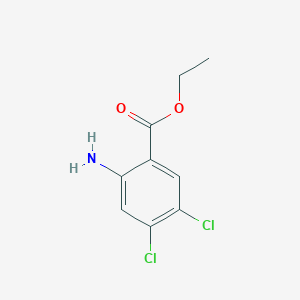
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)
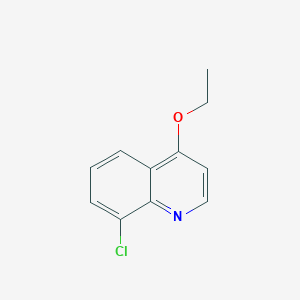
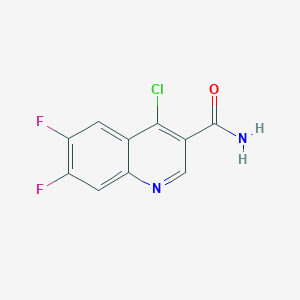
![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
